N-Propionylimidazole
Overview
Description
N-Propionylimidazole is an organic compound with the molecular formula C₆H₈N₂O. It belongs to the class of N-acylimidazoles, which are characterized by the presence of an acyl group attached to the nitrogen atom of an imidazole ring. This compound is known for its moderate reactivity and is used in various chemical and biological applications .
Biochemical Analysis
Biochemical Properties
N-Propionylimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. For instance, this compound can react with the amino groups of proteins, leading to the formation of stable amide bonds. This interaction is crucial for the chemical modification of proteins, which can alter their function and activity. Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, influencing their catalytic activity and substrate specificity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased production of specific proteins. Furthermore, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acylating agent, transferring its propionyl group to nucleophilic sites on proteins and enzymes. This acylation can lead to changes in the structure and function of the target biomolecules. For instance, the acylation of enzymes by this compound can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of propionic acid and imidazole. This degradation can affect the long-term effects of this compound on cellular function. In in vitro and in vivo studies, it has been observed that the initial effects of this compound on cells and tissues can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular functions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can act as a substrate for acyltransferases, enzymes that catalyze the transfer of acyl groups to specific substrates. This interaction can influence metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in energy production and biosynthetic pathways, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it can influence metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propionylimidazole can be synthesized through the reaction of propionyl chloride with imidazole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like methylene chloride and requires refluxing for several hours. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for larger-scale production. This may include continuous flow processes and the use of more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Propionylimidazole undergoes various chemical reactions, including hydrolysis, substitution, and acylation.
Common Reagents and Conditions:
Scientific Research Applications
N-Propionylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Propionylimidazole primarily involves its role as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide or ester bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the propionyl group, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
N-Acetylimidazole: Similar to N-Propionylimidazole but with an acetyl group instead of a propionyl group. It is also used as an acylating agent but has different reactivity and selectivity.
N-Benzoylimidazole: Contains a benzoyl group and is used in similar applications but has distinct properties due to the aromatic ring.
N-Cyclopropanecarbonylimidazole: Features a cyclopropyl group and exhibits unique reactivity patterns compared to this compound.
Uniqueness: this compound is unique due to its moderate reactivity and the specific properties imparted by the propionyl group. This makes it suitable for applications where controlled acylation is required, and its solubility in organic solvents enhances its utility in various chemical processes .
Properties
IUPAC Name |
1-imidazol-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUORNHWAZSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194150 | |
Record name | 1-(1-Oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-52-5 | |
Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Oxopropyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-oxopropyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the hydrolysis of N-Propionylimidazole significant in scientific research?
A: The hydrolysis of N-acylimidazoles, including this compound, is of considerable interest due to its similarity to the reactivity of histidine in enzymatic reactions [, ]. By understanding the factors influencing the rate and mechanism of this compound hydrolysis, researchers can gain valuable insights into biological processes involving histidine residues.
Q2: How does the structure of N-acylimidazoles affect their hydrolysis rate?
A: Research indicates that the structure of N-acylimidazoles significantly impacts their hydrolysis rate. For instance, N-acetyl-4,5-diphenylimidazole exhibits a hydrolysis rate 20 times greater than simpler N-acylimidazoles, despite having a bulkier leaving group []. Additionally, substituents on the imidazole ring can also influence the reaction mechanism. For example, the rate-determining step in the hydrolysis of N-furoyl-2-phenylimidazole changes in acidic environments []. This highlights the importance of studying a range of N-acylimidazole derivatives, including this compound and its derivatives like N-propionyl-4-methylimidazole and N-propionyl-5-methylbenzimidazole, to fully comprehend the structure-activity relationship [].
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